![molecular formula C20H30N4O3 B5647835 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to diazaspiro[5.5]undecane derivatives involves innovative methodologies that afford these complex molecules. For example, an efficient synthesis approach for trans- or cis-4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles through diazafulvene intermediates offers insights into the synthetic routes that could be adapted for our target compound (Harusawa et al., 2003). Furthermore, the synthesis and properties of 9-thia-1,4-diazaspiro[5.5]undecanes, although not directly related, show the versatility of diazaspiro[5.5]undecane derivatives in synthesis (Kuroyan et al., 1983).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by diverse functionalities and a complex three-dimensional architecture. For instance, crystal structure and thermodynamic properties studies of similar compounds offer valuable information on the geometric and electronic structure, which are crucial for understanding the chemical behavior and potential applications of our target compound (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. The synthesis of trans- or cis-4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles via diazafulvene intermediates is an example of the chemical reactivity of these compounds, providing a foundation for further functionalization (Harusawa et al., 2003).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including melting points, solubility, and crystal structure, are key to their applications in various fields. The crystal structure, thermodynamic properties, and DFT studies of a similar compound with a benzimidazole moiety provide insights into the physical characteristics that could be expected for our target compound (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are defined by their functional groups and molecular structure. Studies on the efficient synthesis and characterization of derivatives highlight the versatility and reactivity of these compounds, which is critical for their potential applications in various chemical domains (Li et al., 2014).
properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-(2-methyloxolane-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-19(5-2-12-27-19)18(26)23-10-7-20(8-11-23)6-3-17(25)24(14-20)9-4-16-13-21-15-22-16/h13,15H,2-12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKUZDHMRDAWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one |
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